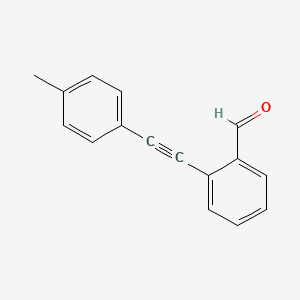

2-(p-Tolylethynyl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(4-methylphenyl)ethynyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c1-13-6-8-14(9-7-13)10-11-15-4-2-3-5-16(15)12-17/h2-9,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXZJUGIVVHLBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C#CC2=CC=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Strategies for 2 P Tolylethynyl Benzaldehyde

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. rsc.org 2-(p-Tolylethynyl)benzaldehyde has proven to be an excellent substrate for such reactions, particularly in the synthesis of phosphorus-containing heterocyclic compounds.

Kabachnik–Fields Reactions with Amines and Dialkyl Phosphites

The Kabachnik–Fields reaction is a well-established MCR for the synthesis of α-aminophosphonates, which are compounds of significant interest due to their potential biological activities. nih.govorganic-chemistry.orgsemanticscholar.org This reaction typically involves the condensation of a carbonyl compound, an amine, and a dialkyl phosphite (B83602). nih.gov The reaction of this compound with an amine and a dialkyl phosphite can lead to different products depending on the reaction conditions and the catalyst employed. mdpi.com

Under certain conditions, the Kabachnik-Fields reaction of this compound, an amine (such as aniline), and a dialkyl phosphite (like dibutyl phosphite) selectively yields α-amino (2-alkynylphenyl)methylphosphonates. mdpi.com

The use of propylphosphonic anhydride (B1165640) (T3P®) as a mediating agent has been shown to be a highly effective approach for the selective synthesis of α-amino (2-alkynylphenyl)methylphosphonates. mdpi.comresearchgate.net T3P® is a mild and efficient water scavenger that promotes the formation of the imine intermediate, which then reacts with the dialkyl phosphite. mdpi.com

In a model reaction, the condensation of this compound, aniline (B41778), and dibutyl phosphite was investigated. mdpi.com Without a catalyst, the reaction showed low conversion. However, the introduction of T3P® significantly improved the reaction outcome. mdpi.com Using one equivalent of T3P® at room temperature for one hour led to the complete conversion and selective formation of the corresponding α-aminophosphonate, dibutyl ((phenylamino)(2-(p-tolylethynyl)phenyl)methyl)phosphonate, in high yield. mdpi.com This method proved to be general for various 2-alkynylbenzaldehydes and dialkyl phosphites, affording the desired products in excellent yields without the need for chromatographic purification. mdpi.com

| Entry | Reactants | Catalyst/Mediator | Conditions | Product | Yield (%) |

| 1 | This compound, Aniline, Dibutyl phosphite | None | Acetonitrile (B52724), 60 °C, 4 h | Dibutyl ((phenylamino)(2-(p-tolylethynyl)phenyl)methyl)phosphonate | 52% conversion |

| 2 | This compound, Aniline, Dibutyl phosphite | T3P® (1 equiv) | 25 °C, 1 h | Dibutyl ((phenylamino)(2-(p-tolylethynyl)phenyl)methyl)phosphonate | 96 |

Data sourced from a study on the three-component reactions of 2-alkynylbenzaldehydes. mdpi.com

Alternatively, the three-component reaction of this compound, an amine, and a dialkyl phosphite can be directed towards the synthesis of 1,2-dihydroisoquinolin-1-ylphosphonates. mdpi.com This transformation involves an intramolecular cyclization step following the initial condensation.

The choice of catalyst is critical in steering the reaction towards the formation of 1,2-dihydroisoquinolin-1-ylphosphonates. Copper(I) salts, particularly copper(I) chloride (CuCl), have been found to effectively catalyze this cyclization. mdpi.com When the reaction of this compound, aniline, and dibutyl phosphite was carried out in the presence of various copper catalysts, the formation of dibutyl (2-phenyl-3-(p-tolyl)-1,2-dihydroisoquinolin-1-yl)phosphonate was observed. mdpi.com While other copper salts like copper(I) iodide and copper(II) triflate also promoted the reaction, copper(I) chloride provided the highest yield of the cyclized product. mdpi.com

| Entry | Reactants | Catalyst | Conditions | Product | Yield (%) |

| 1 | This compound, Aniline, Dibutyl phosphite | CuCl (5 mol%) | Acetonitrile, 60 °C, 4 h | Dibutyl (2-phenyl-3-(p-tolyl)-1,2-dihydroisoquinolin-1-yl)phosphonate | 98 |

| 2 | This compound, Aniline, Dibutyl phosphite | CuI (5 mol%) | Acetonitrile, 60 °C, 4 h | Dibutyl (2-phenyl-3-(p-tolyl)-1,2-dihydroisoquinolin-1-yl)phosphonate | 85 |

| 3 | This compound, Aniline, Dibutyl phosphite | Cu(OTf)₂ (5 mol%) | Acetonitrile, 60 °C, 4 h | Dibutyl (2-phenyl-3-(p-tolyl)-1,2-dihydroisoquinolin-1-yl)phosphonate | 75 |

Data sourced from a study on the three-component reactions of 2-alkynylbenzaldehydes. mdpi.com

Mechanistic Implications of Catalyst System on Product Selectivity

The selective formation of either the linear α-aminophosphonate or the cyclized 1,2-dihydroisoquinolin-1-ylphosphonate is a clear demonstration of the profound influence of the catalyst system on the reaction pathway. mdpi.com

In the absence of a catalyst or in the presence of a dehydrating agent like T3P®, the reaction proceeds through the classical Kabachnik-Fields pathway. nih.govmdpi.com This involves the formation of an imine from the aldehyde and amine, followed by the nucleophilic addition of the dialkyl phosphite to the C=N bond, leading to the α-aminophosphonate. nih.govsemanticscholar.org The role of T3P® is to facilitate the formation of the imine intermediate by removing water. mdpi.com

Conversely, the use of copper catalysts, particularly Cu(I) salts, promotes a different mechanistic route. mdpi.com It is proposed that the copper catalyst activates the alkyne moiety, facilitating an intramolecular nucleophilic attack by the nitrogen of the initially formed α-aminophosphonate intermediate. This cyclization event leads to the formation of the 1,2-dihydroisoquinoline (B1215523) ring system. mdpi.com The efficiency of different copper salts in promoting this cyclization varies, with CuCl being the most effective in the studied cases. mdpi.com The choice between a Lewis acidic copper catalyst and a dehydrating agent like T3P® thus provides a synthetic switch to selectively access two distinct and valuable product classes from the same set of starting materials. mdpi.com

Cyclization and Annulation Reactions

The presence of ortho-alkynyl and aldehyde functionalities allows for a variety of cyclization and annulation strategies, providing access to valuable polycyclic aromatic compounds.

Silver(I) Triflate-Catalyzed One-Pot Reactions of this compound Oxime

The oxime derivative of this compound serves as a key intermediate in the synthesis of isoquinoline (B145761) derivatives through silver(I) triflate (AgOTf) catalysis. beilstein-journals.org This method offers an efficient pathway for constructing the isoquinoline core under mild conditions. beilstein-journals.org

A one-pot reaction involving this compound oxime and various α,β-unsaturated carbonyl compounds, catalyzed by AgOTf, yields 1-alkylated isoquinoline derivatives. beilstein-journals.org This transformation proceeds smoothly and tolerates a range of substrates, affording the desired products in moderate to excellent yields. beilstein-journals.org For instance, the reaction of this compound oxime with methyl methacrylate (B99206) provides the corresponding 1-alkylated isoquinoline. beilstein-journals.org The reaction's versatility is demonstrated by its compatibility with different α,β-unsaturated carbonyl compounds, as detailed in the table below. beilstein-journals.org

Table 1: Synthesis of 1-Alkylated Isoquinolines from this compound Oxime beilstein-journals.org

| α,β-Unsaturated Carbonyl Compound | Product | Yield (%) |

|---|---|---|

| Methyl methacrylate | 1-(1-Methoxycarbonyl)ethyl-isoquinoline derivative | 75 |

| Ethyl acrylate | 1-(1-Ethoxycarbonyl)ethyl-isoquinoline derivative | 83 |

| Butyl acrylate | 1-(1-Butoxycarbonyl)ethyl-isoquinoline derivative | 80 |

| Methyl crotonate | 1-(1-Methoxycarbonyl)propyl-isoquinoline derivative | 65 |

| 3-Penten-2-one | 1-(1-Acetyl)propyl-isoquinoline derivative | 72 |

| Cyclohex-2-enone | Spiro[cyclohexane-1,1'(2'H)-isoquinoline] derivative | 58 |

Data sourced from a study on AgOTf-catalyzed reactions. beilstein-journals.org

The efficiency of the silver-catalyzed isoquinoline synthesis is influenced by the choice of solvent. A screening of various solvents, including dichloromethane (B109758) (CH2Cl2), 1,4-dioxane (B91453), N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (B87167) (DMSO), dimethylacetamide (DMA), toluene (B28343), and dimethylformamide (DMF), revealed that DMF is the optimal solvent, particularly when the reaction is conducted at 60°C. beilstein-journals.org This optimization allows for a highly efficient one-pot process under mild conditions. beilstein-journals.org The methodology also exhibits broad substrate versatility, accommodating various substituents on the 2-alkynylbenzaldoxime, although yields can be lower for substrates with alkyl groups attached to the alkyne. beilstein-journals.orgorganic-chemistry.org

Synthesis of 1-Alkylated Isoquinoline Derivatives with α,β-Unsaturated Carbonyl Compounds

Intramolecular 1,3-Dipolar Cycloaddition of 2′-(p-Tolylethynyl)-(1,1′-biphenyl)-2-carbaldehyde N-Tosylhydrazones

A two-step, one-pot synthesis has been developed for producing 3-substituted 1H-dibenzo[e,g]indazoles. mdpi.compreprints.org This method utilizes the intramolecular 1,3-dipolar cycloaddition of 2′-alkynyl-biaryl-2-aldehyde N-tosylhydrazones, which are formed in situ from the corresponding aldehydes. mdpi.compreprints.org

The key step in this synthesis is the base-promoted cyclization of the N-tosylhydrazone intermediate. mdpi.compreprints.org Lithium tert-butoxide (LiOtBu) has been identified as an effective base for this transformation. mdpi.compreprints.org The reaction proceeds by the in situ formation of a diazo intermediate from the N-tosylhydrazone, followed by an intramolecular nucleophilic cycloaddition and subsequent aromatization to yield the final 3-substituted 1H-dibenzo[e,g]indazole product. preprints.orgpreprints.org This approach has been successfully applied to a variety of 2′-alkynyl-biaryl-2-aldehydes, including the 2′-(p-tolylethynyl)-(1,1′-biphenyl)-2-carbaldehyde derivative. mdpi.comnih.gov

Table 2: LiOtBu-Promoted Synthesis of 3-Substituted 1H-Dibenzo[e,g]indazoles preprints.orgpreprints.org

| Starting Aldehyde | Product | Yield (%) |

|---|---|---|

| 2′-(Phenylethynyl)-(1,1′-biphenyl)-2-carbaldehyde | 3-Phenyl-1H-dibenzo[e,g]indazole | 89 |

| 2′-(p-Tolylethynyl)-(1,1′-biphenyl)-2-carbaldehyde | 3-(p-Tolyl)-1H-dibenzo[e,g]indazole | 94 |

Data sourced from studies on the synthesis of dibenzo[e,g]indazoles. preprints.orgpreprints.org

Domino Nucleophilic Addition/Annulation Reactions with Alcohols

The reactivity of this compound extends to domino reactions with alcohols, which involve a sequence of nucleophilic addition and annulation steps. core.ac.uk This strategy provides a pathway to construct different heterocyclic frameworks. While the specific outcomes for this compound are part of a broader study, the general methodology involves the transformation of 2-alkynylbenzaldehydes through sequential nucleophilic attacks. core.ac.ukunimi.it

Gold(III) Salt Catalysis for Enhanced Alkyne Reactivity

Tandem Imination/Annulation for the Synthesis of N-Heterocycles

Tandem reactions involving the in-situ formation of an imine from this compound followed by an intramolecular annulation provide a powerful strategy for the synthesis of various nitrogen-containing heterocycles. unimi.itmdpi.com This approach allows for the construction of complex fused ring systems in a single operational step from simple precursors.

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. thieme-connect.comijpsjournal.comchim.it The application of microwave-assisted synthesis has been particularly effective in the construction of N-heterocycles from 2-alkynylbenzaldehydes. unimi.itthieme-connect.com For example, microwave-assisted cyclizations of ortho-alkynylbenzaldehydes have been utilized in the synthesis of various heterocyclic scaffolds. unimi.itthieme-connect.com This methodology has been successfully applied to the synthesis of pyrrolo[1,2-a]pyrazines from 2-formylpyrrole-based enaminones. mdpi.com

Titanium(IV) chloride (TiCl₄) is a versatile Lewis acid that has been employed to mediate various organic transformations, including the synthesis of N-heterocycles. organic-chemistry.org In the context of pyrrolo[1,2-a]pyrazine (B1600676) synthesis, TiCl₄ has been used to facilitate the cycloisomerization of relevant precursors, demonstrating its utility in constructing this specific heterocyclic framework. acs.org

Microwave-Promoted Methodologies

Halogenation Reactions

The halogenation of benzaldehyde (B42025) derivatives is a common transformation in organic synthesis. In the case of benzaldehyde itself, chlorination in the presence of a Lewis acid catalyst like anhydrous ferric chloride results in the substitution at the meta-position to yield m-chlorobenzaldehyde. youtube.com In the absence of a catalyst, the reaction proceeds at the formyl group to produce benzoyl chloride. youtube.com While specific studies on the halogenation of this compound are not detailed in the provided context, the principles of electrophilic aromatic substitution suggest that the reaction would likely be influenced by the directing effects of both the aldehyde and the tolylethynyl substituents.

N-Bromosuccinimide (NBS)-Mediated Bromination of this compound Oxime

The reaction of 2-alkynylbenzaldoximes with N-Bromosuccinimide (NBS) presents an interesting case of divergent reactivity. While the expected outcome might be the formation of an isoquinoline N-oxide, an alternative and unusual reaction pathway has been observed, leading to the formation of substituted indene (B144670) derivatives. rsc.org

An intriguing and synthetically valuable transformation occurs when 2-alkynylbenzaldoximes, such as the oxime of this compound, are treated with N-Bromosuccinimide (NBS). Instead of the anticipated cyclization to an isoquinoline N-oxide, this reaction proceeds via an unusual bromination pathway to yield 1,3-dibromo-2-aryl-1H-indenes. rsc.org

This reaction represents a significant side-pathway in the NBS-mediated synthesis of isoquinoline N-oxides from these precursors. The formation of the dibromo-indene structure indicates a complex reaction mechanism likely involving initial electrophilic attack by bromine species, generated from NBS, onto the alkyne, followed by an intramolecular cyclization and subsequent rearrangement and further bromination. The tolyl group from the starting material becomes the 2-aryl substituent on the resulting 1H-indene core.

This serendipitous discovery provides a novel route to highly functionalized indene scaffolds, which are important structural motifs in various areas of chemistry.

Hydrazone Formation and Subsequent Transformations

The aldehyde functional group in this compound readily undergoes condensation reactions with hydrazine (B178648) and its derivatives to form hydrazones. mdpi.com These hydrazones are stable compounds and serve as versatile intermediates for further chemical transformations, particularly intramolecular cyclizations triggered by the proximate alkynyl group. nih.gov

A common derivative is the tosylhydrazone, formed by reacting the aldehyde with p-toluenesulfonylhydrazide. orgsyn.org Tosylhydrazones are well-established precursors for a variety of reactions. wikipedia.org For instance, treatment of tosylhydrazones with strong bases, such as organolithium reagents, can initiate the Shapiro reaction to generate vinyllithium (B1195746) species, which can be trapped with electrophiles. wikipedia.org Alternatively, using bases like sodium methoxide (B1231860) can lead to the Bamford-Stevens reaction, yielding alkenes. wikipedia.org

In the context of this compound, the resulting hydrazone derivatives are primed for intramolecular transformations. Research on related 2'-alkynyl-biaryl-2-aldehyde N-tosylhydrazones has demonstrated that base-promotion, for example with lithium tert-butoxide (LiOtBu), can induce an intramolecular 1,3-dipolar cycloaddition. nih.govmdpi.com In this process, the tosylhydrazone is converted in situ into a diazo compound, which then acts as a 1,3-dipole, reacting with the intramolecular alkyne to construct fused polycyclic systems like 1H-dibenzo[e,g]indazoles. nih.govmdpi.com This highlights a powerful strategy for building complex heterocyclic scaffolds from this compound via its hydrazone derivatives.

The table below summarizes the key transformations starting from this compound.

| Starting Material | Reagent(s) | Key Intermediate(s) | Final Product(s) |

| This compound Oxime | N-Bromosuccinimide (NBS) | Bromonium ion, Nitrilium ion | 1,3-Dibromo-2-(p-tolyl)-1H-indene |

| This compound | p-Toluenesulfonylhydrazide | This compound tosylhydrazone | - |

| This compound tosylhydrazone | Strong base (e.g., LiOtBu) | Diazo compound | Fused polycyclic heterocycles (by analogy) |

Mechanistic Investigations of Transformations Involving 2 P Tolylethynyl Benzaldehyde

Elucidation of Multicomponent Reaction Mechanisms

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a complex product. mdpi.com The role of 2-(p-Tolylethynyl)benzaldehyde in these reactions is pivotal, and understanding the mechanistic pathways is key to controlling the reaction outcome.

The Kabachnik-Fields reaction is a classic MCR for the synthesis of α-aminophosphonates. nih.gov When this compound is a reactant, the mechanism can be influenced by the nature of the other components and the catalyst used. mdpi.comnih.gov

Two primary pathways are generally considered for the Kabachnik-Fields reaction: the "imine" mechanism and the "α-hydroxyphosphonate" mechanism. nih.govsemanticscholar.org In the context of this compound, aniline (B41778), and a dialkyl phosphite (B83602), studies suggest the reaction often proceeds via the imine pathway. mdpi.comnih.gov This involves the initial formation of an imine from the condensation of this compound and aniline. Subsequently, the dialkyl phosphite adds to the C=N bond of the imine to yield the α-aminophosphonate product. nih.govsemanticscholar.org The use of propylphosphonic anhydride (B1165640) (T3P®) as a mediator has been shown to selectively produce α-amino(2-(p-tolylethynyl)phenyl)methylphosphonates in high yields. mdpi.com

The choice of catalyst can dramatically alter the reaction's course. While T3P® favors the formation of the open-chain α-aminophosphonate, other catalysts like copper(I) chloride can promote a subsequent cyclization to form 1,2-dihydroisoquinolin-1-ylphosphonates. mdpi.com This highlights the critical role of the catalyst in directing the reaction towards a specific product. mdpi.com

Table 1: Catalyst Effect on the Reaction of this compound, Aniline, and Dibutyl Phosphite mdpi.com

| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Product Distribution (%) |

| None | 60 | 4 | 52 | α-aminophosphonate (3): Main product, 1,2-dihydroisoquinolin-1-ylphosphonate (4): 2% |

| T3P® | 25 | 1 | - | α-aminophosphonate (3): 96% (isolated yield) |

| CuCl | 60 | 0.5 | - | 1,2-dihydroisoquinolin-1-ylphosphonate (4): 91% (isolated yield) |

Data derived from a study on the three-component reactions of 2-alkynylbenzaldehydes. mdpi.com

The synthesis of 1,2-dihydroisoquinolin-1-ylphosphonates from this compound, an amine, and a dialkyl phosphite is a key transformation. mdpi.comresearchgate.net This process is typically achieved through a one-pot, three-component reaction, often catalyzed by a Lewis acid. researchgate.net

The accepted mechanism begins with the formation of an α-aminophosphonate intermediate, as described in the Kabachnik-Fields reaction. mdpi.com This intermediate, specifically an α-amino(2-(p-tolylethynyl)phenyl)methylphosphonate, then undergoes an intramolecular cyclization. mdpi.com This cyclization is a key step, where the nitrogen atom attacks the alkyne moiety. The choice of catalyst is crucial for this step to proceed efficiently. For example, copper(I) chloride has been found to be highly effective in promoting this ring-closing reaction. mdpi.com The result is the formation of the 1,2-dihydroisoquinoline (B1215523) ring system with a phosphonate (B1237965) group at the 1-position. mdpi.com

Proposed Pathways for Kabachnik–Fields Reactions and Phosphonate Formations

Cyclization Reaction Mechanism Studies

Cyclization reactions of this compound are fundamental to the synthesis of various heterocyclic compounds, particularly isoquinolines. The mechanism of these reactions is often dependent on the catalyst employed.

Silver(I) triflate (AgOTf) is a powerful catalyst for the synthesis of isoquinolines from this compound and various nitrogen sources. organic-chemistry.orgorganic-chemistry.org One proposed mechanism involves the reaction of this compound with a suitable nitrogen-containing reactant, such as 2-isocyanoacetate, to form an intermediate that then undergoes a silver-catalyzed cyclization. organic-chemistry.org

In some cases, the formation of isoquinoline (B145761) N-oxide intermediates has been hypothesized, particularly in reactions involving hydrazides. The reaction of N'-(2-alkynylbenzylidene)hydrazides, derived from 2-alkynylbenzaldehydes, can lead to isoquinolinium-2-ylamides through a 6-endo-dig cyclization catalyzed by silver triflate. beilstein-journals.orgbeilstein-journals.org These intermediates are highly reactive and can undergo further transformations, such as cycloaddition reactions, to generate more complex fused heterocyclic systems. beilstein-journals.orgbeilstein-journals.org

Domino reactions, also known as cascade reactions, involving this compound provide an efficient route to complex molecules in a single synthetic operation. unimi.it These reactions often involve a sequence of additions and cyclizations (annulations).

For instance, a domino reaction can be initiated by the addition of a nucleophile to the aldehyde group of this compound. This is then followed by an intramolecular cyclization onto the alkyne. The regioselectivity of the cyclization can be influenced by the nature of the substituent on the alkyne and the reaction conditions. thieme-connect.com In some cases, a base-promoted tandem nucleophilic addition/annulation reaction of 2-alkynylbenzaldehydes in the presence of methanol (B129727) can lead to the formation of dihydroisobenzofurans. thieme-connect.com

Furthermore, silver-catalyzed three-component reactions of 2-alkynylbenzaldehydes, amines, and diazo compounds can proceed through a cascade imine-yne cyclization/nucleophilic addition/1,2-aryl migration process to afford 3-benzazepine derivatives. acs.orgresearchgate.net This demonstrates the complexity and elegance of domino pathways involving this compound.

Mechanistic Hypotheses for Silver(I) Triflate-Catalyzed Isoquinoline Synthesis (e.g., Isoquinoline N-Oxide Intermediates)

Catalytic Cycle Analysis in Transition Metal-Mediated Processes

Transition metals play a crucial role in activating the functional groups of this compound and facilitating a variety of transformations. core.ac.ukfrontiersin.org Analyzing the catalytic cycles of these processes is essential for understanding the reaction mechanism and for the rational design of new catalysts.

In a typical catalytic cycle involving a transition metal like palladium or copper, the first step is often the coordination of the metal to the alkyne or aldehyde functionality of this compound. nih.govthieme-connect.com This coordination activates the substrate towards nucleophilic attack or other transformations. For example, in Sonogashira couplings to synthesize this compound itself, a palladium/copper catalytic system is employed. nih.gov

In subsequent reactions, such as the synthesis of 1,2-dihydroisoquinolines, a Lewis acid catalyst like silver triflate can activate the imine formed in situ from this compound and an amine. nih.govmdpi.com This activation facilitates the intramolecular cyclization onto the alkyne. The catalytic cycle is completed by the release of the product and regeneration of the active catalyst.

The specific steps in the catalytic cycle, such as oxidative addition, reductive elimination, migratory insertion, and transmetalation, depend on the particular transition metal and the reaction being catalyzed. A deeper understanding of these individual steps allows for fine-tuning of the reaction conditions to achieve higher yields and selectivities.

Palladium and Copper Catalytic Cycles in Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.org The synthesis of this compound from 2-iodobenzaldehyde (B48337) and 4-ethynyltoluene (B1208493) typically employs a dual catalytic system involving both palladium and copper(I) salts. wikipedia.orgunimi.it This co-catalyzed process is understood to operate through two distinct but interconnected catalytic cycles. libretexts.orgresearchgate.net

The Palladium Cycle

The primary role of the palladium catalyst is to facilitate the coupling between the aryl halide and the alkyne. The cycle is initiated by the active Pd(0) species, which is often generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂ through reduction by an amine or phosphine (B1218219) ligand in the reaction mixture. wikipedia.orglibretexts.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., 2-iodobenzaldehyde) to the coordinatively unsaturated 14-electron Pd(0) complex. This step forms a square planar Pd(II) intermediate, trans-aryl-Pd(II)-halide. libretexts.orgresearchgate.net

Transmetalation: The copper acetylide, formed in the concurrent copper cycle, transfers the alkyne group to the palladium center. This step, known as transmetalation, displaces the halide ligand and results in a diaryl-Pd(II) complex. researchgate.net

Cis-Trans Isomerization: The resulting complex undergoes isomerization from the trans to the cis configuration to bring the two organic ligands into proximity for the final step.

Reductive Elimination: The final step is the reductive elimination of the coupled product, this compound. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. libretexts.orgresearchgate.net

The Copper Cycle

The copper(I) salt acts as a co-catalyst, primarily serving to activate the terminal alkyne. wikipedia.org The use of a copper co-catalyst, typically a copper(I) halide like CuI, significantly increases the reaction rate and allows the reaction to proceed under milder conditions compared to copper-free variants. wikipedia.org

π-Alkyne Complex Formation: The copper(I) catalyst reacts with the terminal alkyne (e.g., 4-ethynyltoluene) to form a π-alkyne complex.

Deprotonation: In the presence of a base (commonly an amine like triethylamine (B128534) or diisopropylamine), the acidic terminal proton of the alkyne is removed. This deprotonation is facilitated by the increased acidity of the alkyne proton upon coordination to the copper.

Copper Acetylide Formation: This leads to the formation of a copper(I) acetylide intermediate. wikipedia.org This species is the key nucleophile that participates in the transmetalation step of the palladium cycle. researchgate.net

The synergy between the two cycles allows for an efficient coupling process under relatively mild conditions. researchgate.net

| Catalytic Cycle | Key Step | Description | Key Intermediates |

|---|---|---|---|

| Palladium Cycle | Oxidative Addition | Aryl halide adds to Pd(0) catalyst. | Aryl-Pd(II)-halide complex |

| Transmetalation | Alkyne group is transferred from copper to palladium. | Di-organo-Pd(II) complex | |

| Cis-Trans Isomerization | Rearrangement to place organic groups adjacent. | cis-Di-organo-Pd(II) complex | |

| Reductive Elimination | Coupled product is released, regenerating Pd(0). | Pd(0)L₂ | |

| Copper Cycle | π-Alkyne Complexation & Deprotonation | Terminal alkyne coordinates to Cu(I) and is deprotonated by a base. | Cu(I)-π-alkyne complex |

| Copper Acetylide Formation | The active alkynyl nucleophile is formed. | Copper(I) acetylide |

Role of Gold and Silver Catalysis in Cycloaddition Reactions

The alkynyl group in this compound makes it a suitable substrate for cycloaddition reactions, which can be powerfully catalyzed by soft, carbophilic Lewis acids like gold and silver salts. unimi.itbeilstein-journals.org These catalysts activate the alkyne, rendering it susceptible to nucleophilic attack and facilitating the formation of cyclic structures. bham.ac.uk

Gold Catalysis

Gold catalysts, particularly Au(I) and Au(III) complexes, are renowned for their ability to activate alkynes toward intramolecular and intermolecular cycloadditions. beilstein-journals.orgnih.gov In the context of 2-alkynylbenzaldehydes, gold catalysis can enable formal [4+2] cycloadditions. For instance, the reaction of a 2-ethynylbenzaldehyde (B1209956) with an alkyne in the presence of gold chloride can lead to the formation of naphthyl ketones. thieme-connect.com

The general mechanism involves the coordination of the gold catalyst to the alkyne of the this compound. This coordination polarizes the alkyne C-C triple bond, making it highly electrophilic. bham.ac.uk This activation facilitates an attack by a nucleophile. In a [4+2] cycloaddition with another alkyne, the reaction can proceed through a cascade of events initiated by the gold-activated alkyne. This may involve the formation of a vinyl gold species or a gold-stabilized carbocationic intermediate, which then triggers the cyclization process. nih.gov The formation of α-oxo gold carbenoid intermediates is another common pathway in gold-catalyzed transformations of alkynes. bham.ac.uk

Silver Catalysis

Silver catalysts, such as silver triflate (AgOTf) or silver hexafluoroantimonate (AgSbF₆), also function as effective Lewis acids for activating alkynes. thieme-connect.comnumberanalytics.com Their role is often to facilitate cyclization or cycloaddition cascades. numberanalytics.com For example, AgOTf has been shown to catalyze one-pot reactions of 2-alkynylbenzaldoximes (derivatives of 2-alkynylbenzaldehydes) with α,β-unsaturated carbonyl compounds. beilstein-journals.org The mechanism is believed to involve the coordination of the silver ion to the alkyne, which initiates an intramolecular attack by the oxime nitrogen onto the activated alkyne. This cyclization generates a reactive intermediate that can then undergo a subsequent cycloaddition with the α,β-unsaturated component. beilstein-journals.org In other cycloadditions, such as [2+2] or [3+2] reactions, the role of silver is to coordinate the reactants, bringing them into proximity and facilitating a concerted or stepwise cycloaddition process. numberanalytics.com

| Catalyst Type | Example Catalyst | Reaction Type | Mechanistic Role | Resulting Product Class |

|---|---|---|---|---|

| Gold | AuCl₃ | [4+2] Cycloaddition | Activates the alkyne moiety towards nucleophilic attack by another alkyne. thieme-connect.com | Naphthyl ketones thieme-connect.com |

| Silver | AgOTf | Cascade Cyclization/Cycloaddition | Activates the alkyne for an initial intramolecular cyclization, creating an intermediate for subsequent reaction. beilstein-journals.org | 1-Alkyl-substituted isoquinolines beilstein-journals.org |

| Gold | Au(I) complexes | Transannular [4+3] Cycloaddition | Generates a gold carbenoid intermediate which undergoes cycloaddition. nih.gov | Fused polycyclic systems nih.gov |

| Silver | Ag(I) salts | [3+2] Cycloaddition | Coordinates reactants to facilitate a concerted or stepwise cycloaddition. numberanalytics.com | Pyrrolidines numberanalytics.com |

Applications of 2 P Tolylethynyl Benzaldehyde in Advanced Organic Synthesis and Materials Science

Synthesis of Diverse Heterocyclic Scaffolds

The strategic placement of the aldehyde and alkyne functionalities in 2-(p-tolylethynyl)benzaldehyde facilitates a variety of intramolecular and intermolecular cyclization reactions, leading to the formation of numerous heterocyclic systems.

Isoquinolines and their Derivatives

Isoquinoline (B145761) and its derivatives are a prominent class of nitrogen-containing heterocycles found in many natural products and pharmacologically active compounds. This compound, particularly its oxime derivative, has proven to be a valuable substrate for the synthesis of substituted isoquinolines.

One notable method involves the silver triflate (AgOTf)-catalyzed one-pot reaction of this compound oxime with various α,β-unsaturated carbonyl compounds. acs.orgresearchgate.netnih.govbeilstein-journals.org This process efficiently constructs 1-alkylated isoquinoline derivatives in moderate to excellent yields under mild conditions. acs.orgresearchgate.netnih.gov The reaction demonstrates broad substrate scope, accommodating a range of acrylates and other α,β-unsaturated compounds. acs.orgresearchgate.netnih.gov For instance, the reaction of this compound oxime with butyl acrylate, catalyzed by AgOTf, yields the corresponding 1-alkylated isoquinoline in an excellent 98% yield. researchgate.netnih.gov

Table 1: Synthesis of 1-Alkylated Isoquinolines from this compound Oxime

| Reactant | Catalyst | Solvent | Product Yield (%) | Reference |

| Methyl methacrylate (B99206) | AgOTf | CH2Cl2 | 70 | researchgate.net |

| Ethyl acrylate | AgOTf | CH2Cl2 | 81 | researchgate.net |

| Butyl acrylate | AgOTf | CH2Cl2 | 98 | researchgate.netnih.gov |

| tert-Butyl acrylate | AgOTf | CH2Cl2 | 80 | researchgate.net |

| But-3-en-2-one | AgOTf | CH2Cl2 | 40 | researchgate.net |

Furthermore, copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water provides an efficient and environmentally friendly route to isoquinolines. nih.govsemanticscholar.org This method avoids the need for organic solvents and other additives. nih.govsemanticscholar.org The versatility of o-alkynylbenzaldehydes extends to palladium-catalyzed reactions with various nitrogen sources, which is a general strategy for isoquinoline synthesis. organic-chemistry.org

Phosphonate-Containing Heterocycles (e.g., α-Amino Alkynylphenylmethylphosphonates, Dihydroisoquinolinylphosphonates)

Phosphonate-containing heterocycles are of significant interest due to their potential biological activities, acting as mimics of amino acids and peptides. This compound is a key starting material in the multicomponent synthesis of α-amino alkynylphenylmethylphosphonates and their subsequent cyclization to dihydroisoquinolinylphosphonates. nih.govresearchgate.net

The Kabachnik-Fields reaction, a three-component condensation of an aldehyde, an amine, and a phosphite (B83602), has been successfully applied using this compound. nih.gov By carefully selecting the reaction conditions, it is possible to selectively synthesize either the acyclic α-amino-(2-(p-tolylethynyl)phenyl)-methylphosphonates or the cyclized (1,2-dihydroisoquinolin-1-yl)phosphonates. nih.govresearchgate.net

For the synthesis of the acyclic phosphonates, the reaction of this compound, aniline (B41778), and a dialkyl phosphite in the presence of propylphosphonic anhydride (B1165640) (T3P®) as a dehydrating agent at room temperature gives excellent yields. nih.gov For example, the reaction with dibutyl phosphite yields the corresponding α-aminophosphonate in 93%. researchgate.net

Conversely, performing the reaction at an elevated temperature (60 °C) with a copper(I) chloride catalyst promotes an intramolecular cyclization to afford the (1,2-dihydroisoquinolin-1-yl)phosphonates. nih.gov

Table 2: Selective Synthesis of Phosphonate (B1237965) Heterocycles from this compound

| Product Type | Amine | Phosphite | Catalyst/Additive | Temperature (°C) | Yield (%) | Reference |

| α-Aminophosphonate | Aniline | Diethyl phosphite | T3P® | 25 | 93 | nih.gov |

| α-Aminophosphonate | Aniline | Dibutyl phosphite | T3P® | 25 | 93 | researchgate.net |

| α-Aminophosphonate | Aniline | Dibenzyl phosphite | T3P® | 25 | 93 | researchgate.net |

| Dihydroisoquinolinylphosphonate | Aniline | Diethyl phosphite | CuCl | 60 | 95 | nih.gov |

| Dihydroisoquinolinylphosphonate | Aniline | Dibutyl phosphite | CuCl | 60 | 93 | nih.gov |

Indene (B144670) and Indazole Frameworks

The indene skeleton is a core structure in various natural products and functional materials. A general and efficient protocol for the synthesis of functionalized indenes has been developed from o-alkynylbenzaldehyde acetals. acs.orgnih.govacs.org The cyclization is catalyzed by platinum or palladium complexes. acs.orgnih.govacs.org While these studies often use various o-alkynylbenzaldehydes, the methodology is directly applicable to this compound. The reaction of o-alkynylbenzaldehyde acetals in the presence of a platinum catalyst leads to the formation of indene derivatives. acs.orgnih.gov In a related reaction, the zinc-catalyzed cyclocarboamination of o-alkynylbenzaldehydes with tertiary alkyl primary amines provides access to 3-aminoindenes. rsc.org

Indazoles are another important class of heterocyclic compounds with a broad spectrum of biological activities. While a direct synthesis from this compound is not explicitly detailed in the reviewed literature, several synthetic routes to indazoles start from structurally related o-substituted aryl compounds, suggesting the potential of this compound in this context. mdpi.comorganic-chemistry.org For example, methods involving the cyclization of o-haloaryl N-sulfonylhydrazones and the cycloaddition of diazo compounds with arynes are common strategies for indazole synthesis. mdpi.comorganic-chemistry.org The synthesis of 2,3-diaryl-2H-indazoles has been achieved through the annulation of 2-(1-substituted vinyl) anilines with nitrosoarenes, highlighting the utility of ortho-substituted precursors. mdpi.com

Oxygen-Containing Heterocycles (e.g., Isochromenes, Dihydroisobenzofurans)

Isochromenes and related oxygen-containing heterocycles are present in a number of natural products. This compound serves as a valuable precursor for the synthesis of these frameworks. A silver-catalyzed domino reaction between o-alkynylbenzaldehydes and enaminones has been reported to produce 1,3-disubstituted isochromenes with high efficiency. researchgate.net Another approach involves the silver(I)-catalyzed reaction of 2-alkynylbenzaldehydes with alcohols to afford 3-substituted-1-alkoxyisochromenes under mild conditions. organic-chemistry.org A thesis has specifically documented the synthesis of 1-methoxy-3-(p-tolyl)-1H-isochromene from this compound. unimi.it

Furthermore, indium(III)-catalyzed intramolecular hydrofunctionalization of o-(alkynyl)benzyl alcohols leads to the regioselective formation of 1H-isochromenes. researchgate.net A gold-catalyzed domino cycloisomerization/reduction of functionalized ortho-alkynylbenzaldehydes also provides an efficient route to 1H-isochromenes. organic-chemistry.org

The synthesis of dihydroisobenzofuran derivatives from related ortho-alkynyl precursors has also been described, indicating a potential pathway for the application of this compound in the formation of this heterocyclic system as well. unimi.it

Organoselenyl Isoquinolinium Imides

Organoselenium compounds have gained considerable attention due to their unique reactivity and potential applications in medicinal chemistry. A novel synthesis of organoselenyl isoquinolinium imides has been developed through a tandem cyclization/selenation reaction between N'-(2-alkynylbenzylidene)hydrazides and diselenides. researchgate.net These hydrazide precursors are readily prepared from o-alkynylbenzaldehydes, including this compound. The reaction is mediated by iron(III) chloride at room temperature and allows for the formation of both a C-N and a C-Se bond in a single step. researchgate.netjst.go.jp This methodology demonstrates good functional group tolerance for a variety of substituted N'-(2-alkynylbenzylidene)hydrazides and diselenides. researchgate.net

Pyrrolo[1,2-a]pyrazines

Pyrrolo[1,2-a]pyrazines are nitrogen-rich heterocyclic scaffolds that are of interest in medicinal chemistry. This compound has been identified as a building block for the synthesis of the pyrrolo[1,2-a]pyrazine (B1600676) nucleus. nih.govresearchgate.net While specific reaction details with this compound are part of broader studies, the general strategies involve domino reactions. For instance, the reaction of 1-(2-aminophenyl)pyrrole with 2-alkynylbenzaldehydes under gold or silver catalysis can lead to isoquinolino-fused pyrrolo[2,1-c]quinoxalines, which share a related structural core. nih.govacs.org More direct methods involve the condensation of 2-formyl-N-propargylpyrroles with ammonium (B1175870) acetate (B1210297) to yield pyrrolo[1,2-a]pyrazines. rsc.org

Role as a Precursor for Functional Organic Materials

The compound serves as a critical starting material for a variety of functional organic materials, primarily due to the synthetic handles provided by the aldehyde and the tolylethynyl groups. These groups can undergo a range of chemical transformations, including polymerization, cyclization, and addition reactions, to generate high-performance materials such as conducting polymers, polycyclic aromatic hydrocarbons, and complex organoboron structures.

While direct polymerization of this compound is not extensively documented, its isomeric counterpart, 4-(p-tolylethynyl)benzaldehyde, is noted as a valuable building block in the synthesis of electrically conducting polymers. mdpi.comgoogle.comgoogle.com The underlying principle involves using the aldehyde functionality to build a polymer backbone, while the conjugated side chain contributes to the material's electronic properties.

Conducting polymers are typically characterized by a backbone of alternating single and double bonds, which facilitates the delocalization of electrons. academiaromana-is.ro One common method to achieve this from aldehyde-containing monomers is through polycondensation reactions. For instance, reacting a dialdehyde (B1249045) or a monoaldehyde with a diamine can produce polyazomethines (also known as poly(Schiff base)s), a class of conjugated polymers. nih.gov

In a hypothetical application of this compound, the aldehyde group could react with an appropriate comonomer, such as an aromatic diamine, to form a polyazomethine chain. The pendant 2-(p-tolylethynyl)phenyl groups would act as bulky substituents that influence the polymer's solubility, morphology, and solid-state packing—all critical factors for charge transport. The extended π-conjugation of the tolylethynyl moiety would be expected to enhance the electronic communication along the polymer chain, a key requirement for electrical conductivity. The conductivity of such polymers typically falls within the semiconductor range and can be further enhanced by chemical doping. academiaromana-is.ronih.gov

Table 1: Comparison of Monomers for Conducting Polymers

| Monomer | Polymerization Route | Resulting Polymer Class | Potential Properties |

|---|---|---|---|

| Pyrrole / Aniline | Oxidative Polymerization | Polypyrrole / Polyaniline | High conductivity, good environmental stability. researchgate.net |

| 4,4'-diformyltriphenylamine | Polycondensation with diamines | Polyazomethine | Thermal stability, electrical conductivity in the range of 10⁻⁵ S/cm. nih.gov |

| 4-(p-Tolylethynyl)benzaldehyde | Polycondensation (potential) | Polyazomethine | Precursor for materials with applications in electronics. google.comgoogle.com |

A significant application of this compound is its use as a precursor for constructing polycyclic aromatic hydrocarbons (PAHs), particularly fluorene (B118485) and its derivatives. cuni.cz Fluorenes are an important class of PAHs valued for their blue fluorescence, high charge carrier mobility, and thermal stability, making them key components in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). google.com

The structure of this compound is ideally suited for intramolecular cyclization reactions to form the fluorene core. Several synthetic strategies can be employed:

Intramolecular [4+2] Cycloaddition: Diarylacetylenes can undergo thermal or acid-catalyzed intramolecular cycloadditions. mjcce.org.mkresearchgate.net In this mechanism, the p-tolyl ring can act as a diene that reacts with the alkyne (dienophile) of the same molecule, leading to a highly strained cyclic allene (B1206475) intermediate which then rearranges to form the stable, aromatic benzo[b]fluorene skeleton. openalex.org

Metal-Catalyzed Cyclization: Transition metals, particularly palladium, rhodium, and gold, are known to catalyze the cyclization of diarylacetylenes and related structures through C-H activation or other pathways to yield fluorenes and fluorenones. cuni.czbenthamscience.com

Photochemical Cyclization: The conversion of related alkynylated chalcones into benzo[b]fluorenes via direct photochemical irradiation has been demonstrated, suggesting a potential pathway for the cyclization of this compound derivatives. google.com

Research has confirmed the synthesis of this compound as an intermediate in strategies aimed at producing complex polycyclic systems, underscoring its role as a key building block for these advanced materials. cuni.cz

Table 2: Synthetic Pathways to Fluorene Derivatives from this compound

| Reaction Type | Conditions | Key Transformation | Resulting Structure |

|---|---|---|---|

| Intramolecular [4+2] Cycloaddition | High Temperature or Acid Catalyst | The tolyl ring acts as a diene, reacting with the alkyne. researchgate.netopenalex.org | Benzo[b]fluorene |

| Metal-Catalyzed C-H Activation | Palladium, Rhodium, or Gold Catalyst | Intramolecular coupling of the two aromatic rings across the alkyne. cuni.czbenthamscience.com | Fluorene/Fluorenone |

The ethynyl (B1212043) group of this compound provides a direct entry point for the synthesis of complex organoboron compounds, specifically icosahedral carboranes. Carboranes are cage-like clusters composed of boron and carbon atoms (e.g., C₂B₁₀H₁₂) that exhibit exceptional thermal and chemical stability, hydrophobicity, and unique three-dimensional aromaticity. mdpi.com These properties make them attractive for applications in medicinal chemistry (Boron Neutron Capture Therapy) and materials science.

The most common method for creating a carborane cage is the reaction of a decaborane (B607025) source (B₁₀H₁₄) with an alkyne in the presence of a Lewis base. mdpi.com When this compound is used as the alkyne substrate, this reaction yields a C,C'-disubstituted ortho-carborane. In the resulting structure, the two carbon atoms of the carborane cage are directly bonded to the 2-formylphenyl group and the p-tolyl group, respectively.

This transformation effectively embeds the complex organic fragment into a robust, inorganic-like cage. The synthesis of the isomeric 4-(ortho-carborane-1-yl)benzaldehyde has been well-documented, demonstrating the viability of this approach for incorporating aldehyde-functionalized phenyl groups onto a carborane cluster. researchgate.net The aldehyde group in the resulting carborane-containing molecule remains a reactive functional group, allowing for further chemical modifications, such as its conversion into alcohols, amines, or other functionalities through reactions like the Baylis-Hillman reaction. acs.org This two-step approach—first carborane formation, then aldehyde modification—allows for the creation of highly complex, multifunctional carborane derivatives for advanced applications. mdpi.com

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 4-(p-Tolylethynyl)benzaldehyde |

| Fluorene |

| Benzo[b]fluorene |

| ortho-Carborane |

| Decaborane |

| Polyazomethine |

| 4-(ortho-carborane-1-yl)benzaldehyde |

| Pyrrole |

| Aniline |

| 4,4'-diformyltriphenylamine |

| p-tolylacetylene |

| 2-bromobenzaldehyde (B122850) |

Spectroscopic and Analytical Characterization Methods in Research on 2 P Tolylethynyl Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 2-(p-tolylethynyl)benzaldehyde. By analyzing the magnetic properties of atomic nuclei, researchers can map out the chemical environment of each atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in this compound. The spectrum displays distinct signals corresponding to the aldehydic proton, the aromatic protons on both the benzaldehyde (B42025) and tolyl rings, and the methyl protons of the tolyl group.

In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aldehydic proton characteristically appears as a singlet at a downfield chemical shift, around δ 10.68 ppm. mdpi.com The aromatic protons resonate in the range of δ 7.23 to 7.97 ppm. mdpi.com Specifically, the protons on the benzaldehyde ring often appear as a set of multiplets or distinct doublets and triplets, while the protons on the p-tolyl group typically show two doublets, characteristic of a para-substituted aromatic ring. mdpi.comuni-rostock.de The methyl group protons on the tolyl substituent give rise to a sharp singlet further upfield, generally around δ 2.42 ppm. mdpi.com

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aldehydic-H | 10.68 | Singlet | mdpi.com |

| Aromatic-H | 7.97 | Doublet (J = 7.2 Hz) | mdpi.com |

| Aromatic-H | 7.66 | Doublet (J = 7.2 Hz) | mdpi.com |

| Aromatic-H | 7.62 | Multiplet | mdpi.com |

| Aromatic-H | 7.49 | Multiplet | mdpi.com |

| Aromatic-H | 7.23 | Doublet (J = 8.0 Hz) | mdpi.com |

| Methyl-H | 2.42 | Singlet | mdpi.com |

Note: Chemical shifts and coupling constants (J) are approximate and can vary slightly depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of this compound. The spectrum reveals distinct signals for each unique carbon atom in the molecule.

The carbonyl carbon of the aldehyde group is a key diagnostic peak, appearing significantly downfield at approximately δ 191.87 ppm. mdpi.com The two sp-hybridized carbons of the ethynyl (B1212043) (alkyne) linker typically resonate in the region of δ 84.35 to 96.69 ppm. mdpi.com The aromatic carbons, including those from both the benzaldehyde and p-tolyl rings, produce a cluster of signals in the aromatic region of the spectrum, generally between δ 119.27 and 139.42 ppm. mdpi.com The carbon atom of the methyl group on the tolyl ring is observed at a characteristic upfield chemical shift around δ 21.63 ppm. mdpi.com

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Aldehydic (C=O) | 191.87 | mdpi.com |

| Aromatic-C | 139.42 | mdpi.com |

| Aromatic-C | 135.77 | mdpi.com |

| Aromatic-C | 133.81 | mdpi.com |

| Aromatic-C | 133.17 | mdpi.com |

| Aromatic-C | 131.62 | mdpi.com |

| Aromatic-C | 129.34 | mdpi.com |

| Aromatic-C | 128.45 | mdpi.com |

| Aromatic-C | 127.21 | mdpi.com |

| Aromatic-C (C-substituted) | 119.27 | mdpi.com |

| Alkyne-C | 96.69 | mdpi.com |

| Alkyne-C | 84.35 | mdpi.com |

| Methyl-C | 21.63 | mdpi.com |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Phosphonate (B1237965) Derivatives

While not directly applicable to this compound itself, Phosphorus-31 (³¹P) NMR spectroscopy is a crucial tool for characterizing its phosphonate derivatives. In multi-component reactions involving this compound, an amine, and a dialkyl phosphite (B83602), 1,2-dihydroisoquinolin-1-ylphosphonates can be formed. mdpi.com

³¹P NMR is used to confirm the formation of these phosphonate products and to analyze the chemical environment of the phosphorus atom. mdpi.com For example, in the analysis of dibutyl (2-phenyl-3-(p-tolyl)-1,2-dihydroisoquinolin-1-yl)phosphonate, a derivative of this compound, the ³¹P NMR spectrum shows a characteristic signal that confirms the presence of the phosphonate group. mdpi.com The chemical shift in ³¹P NMR is highly sensitive to the electronic and steric environment around the phosphorus nucleus, making it an invaluable technique for studying these types of derivatives. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of this compound with high accuracy.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of this compound, which in turn allows for the unambiguous confirmation of its elemental composition. HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For this compound (C₁₆H₁₂O), the calculated exact mass is determined. Experimental HRMS analysis, often using techniques like electrospray ionization (ESI), provides a measured mass. For instance, the sodium adduct of the molecule, [M+Na]⁺, has a calculated m/z of 243.0786. mdpi.com Experimental findings showing a value of 243.0784 confirm the elemental formula. mdpi.com This high degree of accuracy is critical for verifying the identity of the synthesized compound. mdpi.comrsc.org

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z | Technique | Reference |

|---|---|---|---|---|

| [M+Na]⁺ | 243.0786 | 243.0784 | ESI | mdpi.com |

Note: m/z stands for the mass-to-charge ratio. ESI is Electrospray Ionization.

Advanced Ionization Techniques

In addition to standard ionization methods, more advanced techniques can be utilized for the mass spectrometric analysis of this compound and its derivatives.

Atmospheric Pressure Chemical Ionization (APCI): APCI is a soft ionization technique that is suitable for analyzing relatively non-polar compounds. While specific examples for this compound are not prevalent in the provided search results, APCI is a common method for the analysis of similar organic molecules.

Field Desorption (FD): Field Desorption is another soft ionization technique that is particularly useful for the analysis of non-volatile and thermally labile compounds. It can be used to generate the molecular ion [M]⁺ with minimal fragmentation. One study reported the use of HRMS with Field Desorption (FD) for the characterization of a derivative of this compound, demonstrating its utility in this context. semanticscholar.org

These advanced ionization methods, coupled with high-resolution mass analysis, provide a comprehensive toolkit for the definitive characterization of this compound and related compounds in research. rsc.orgsemanticscholar.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical tool for the separation, identification, and quantification of individual components within a mixture. In the context of research involving this compound, LC-MS is utilized to monitor reaction progress, assess product purity, and confirm the molecular weight of the target compound and its derivatives.

For instance, in studies involving the synthesis of derivatives from this compound, LC-MS analysis is a critical step. While specific LC-MS data for the parent compound this compound is not detailed in the provided search results, the methodology is mentioned in the broader context of characterizing related products. For example, the analysis of 4-(2-Phenylbenzofuran-3-yl)benzaldehyde, a related structural analog, was performed using a Thermo Q Exactive LC-MS/MS system. figshare.com Similarly, High-Resolution Mass Spectrometry (HRMS) using methods like Electrospray Ionization (ESI+) has been employed to confirm the mass-to-charge ratio (m/z) of various synthesized derivatives, providing crucial evidence for their proposed structures. rsc.org The use of such high-resolution techniques allows for the determination of the elemental composition of a molecule with high accuracy, a key component in the confirmation of a newly synthesized compound's identity.

| Analytical Technique | Application in Research | Instrumentation Example |

| LC-MS/MS | Analysis of structural analogs and derivatives. | Thermo Q Exactive figshare.com |

| HRMS (ESI+) | Accurate mass determination of reaction products. | Not specified rsc.org |

| HRMS (APCI, FD) | Characterization of ortho-carbonyl alkynylbenzene derivatives. | Bruker Daltonics SolariX 12T (APCI), JEOL JMS-T100GC (FD) semanticscholar.org |

This table summarizes the application of mass spectrometry techniques in the analysis of this compound and related compounds as reported in the literature.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific bonds.

The most notable features in the IR spectrum of this compound and its analogs are the stretching vibrations of the alkyne (C≡C) and the carbonyl (C=O) groups. Research has consistently reported the spectroscopic data for this compound to be in accordance with previously published results. semanticscholar.orgrsc.org The alkyne C≡C bond typically shows a stretching vibration in the region of 2100-2260 cm⁻¹. For related diarylalkynes, a characteristic peak for the C≡C bond has been observed at 2224 cm⁻¹. rsc.org

The carbonyl group (C=O) of the aldehyde functional group gives rise to a strong absorption band in the range of 1690-1740 cm⁻¹. In aromatic aldehydes, this peak is often observed around 1700 cm⁻¹. docbrown.info The precise position of these bands can be influenced by the molecular environment and conjugation within the molecule. The IR spectrum also contains absorptions corresponding to C-H bonds of the aromatic rings and the methyl group.

| Functional Group | Vibrational Mode | **Characteristic Wavenumber (cm⁻¹) ** | Reference |

| Alkyne (C≡C) | Stretching | ~2224 | rsc.org |

| Carbonyl (C=O) | Stretching | ~1700 | docbrown.info |

| Aromatic C-H | Stretching | 3000 - 3080 | docbrown.info |

| Aldehyde C-H | Stretching | 2650 - 2880 | docbrown.info |

This table presents the characteristic infrared absorption frequencies for the key functional groups in this compound.

X-ray Crystallography for Derivative Structure Elucidation

While obtaining a suitable single crystal of this compound itself can be challenging, X-ray crystallography is a definitive method for determining the three-dimensional atomic and molecular structure of its crystalline derivatives. wikipedia.org This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which is invaluable for confirming the structure of complex molecules synthesized from this compound.

For example, in a study detailing a domino reaction involving this compound, the structure of a resulting 6-substituted indenone derivative was unequivocally confirmed by single-crystal X-ray crystallography. unimi.it This analysis provided conclusive proof of the proposed reaction mechanism and the stereochemistry of the product. X-ray crystallography has been fundamental in determining the atomic-scale differences between materials and has been used to reveal the structure of many molecules, including drugs and proteins. wikipedia.org The technique has also been applied to study the structure of other related compounds, such as 1-fluoro-4-(p-tolylethynyl)benzene (FTEB), an asymmetric tolan. researchgate.net

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined. wikipedia.org This powerful method is crucial for validating the structures of novel compounds and understanding their chemical behavior at the atomic level.

Advanced Research Perspectives and Future Directions for 2 P Tolylethynyl Benzaldehyde

Development of Enantioselective Transformations Involving 2-(p-Tolylethynyl)benzaldehyde Derivatives

The synthesis of chiral molecules is a cornerstone of medicinal chemistry and materials science. The development of enantioselective reactions using derivatives of this compound is a burgeoning area of research.

One notable advancement is the use of organocatalysis in conjunction with transition metals to achieve high levels of stereocontrol. For instance, the enantioselective synthesis of tetrahydrocarbazoles has been achieved through a sequence involving a Michael addition. core.ac.uk Similarly, merging organocatalysis with gold catalysis has enabled the enantioselective synthesis of tetracyclic indole (B1671886) derivatives. core.ac.uk These methods often rely on the creation of chiral intermediates that guide the stereochemical outcome of the reaction.

Recent studies have also explored the copper-catalyzed enantioselective alkynylation of quinolones. acs.org By employing chiral P,N ligands, researchers have successfully introduced alkynyl groups, including those derived from tolylacetylene, onto quinolone scaffolds with good enantioselectivity. acs.org This approach opens avenues for creating structurally diverse and potentially bioactive molecules.

Table 1: Examples of Enantioselective Transformations

| Reaction Type | Catalyst/Ligand | Product Class | Enantiomeric Excess (ee) |

|---|---|---|---|

| Michael Addition/Ciamician-Plancher Rearrangement | Organocatalyst | Tetrahydrocarbazoles | High |

| Sequential Double Friedel-Crafts | Organocatalyst/Gold Catalyst | Tetracyclic Indoles | High |

| Alkynylation of Quinolones | CuI / (S,S,Ra)-UCD-Phim | Dihydroquinolone Derivatives | up to 84% |

Integration of Flow Chemistry Principles in Synthesis and Reaction Optimization

Flow chemistry offers significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and the potential for automation and high-throughput optimization. beilstein-journals.orgresearchgate.net The application of flow chemistry to reactions involving this compound is a promising strategy for efficient and scalable synthesis.

Automated self-optimizing platforms, which combine flow reactors with machine learning algorithms, are being developed to rapidly identify optimal reaction conditions. d-nb.info These systems can vary parameters such as temperature, residence time, and reagent stoichiometry to maximize yield and minimize byproducts. researchgate.netd-nb.info For instance, the optimization of a Sonogashira reaction, a key method for synthesizing compounds like this compound, has been demonstrated in a self-optimizing flow system. d-nb.info

The integration of in-line analysis techniques, such as NMR spectroscopy, allows for real-time monitoring of reactions in flow. beilstein-journals.org This provides immediate feedback for process control and optimization, accelerating the development of robust synthetic protocols. beilstein-journals.orgnih.gov

Exploration of Novel Catalytic Systems for Expanded Reactivity

The discovery of new catalytic systems is crucial for expanding the synthetic utility of this compound. Research in this area focuses on developing catalysts that can mediate novel transformations or improve the efficiency of existing ones.

Silver triflate (AgOTf) has been shown to be an effective catalyst for one-pot reactions of 2-alkynylbenzaldoximes, derived from this compound, with α,β-unsaturated carbonyl compounds to form 1-alkylated isoquinolines. beilstein-journals.org This method provides a facile route to a class of compounds with significant pharmacological interest. beilstein-journals.org

Furthermore, the development of 3D-printed catalyst-embedded stirrer devices represents a novel approach to catalysis. ucl.ac.uk These devices, which can incorporate various Lewis acid or dual-metal catalysts, simplify reaction setup and work-up procedures. ucl.ac.uk Their application in reactions such as the Sonogashira coupling could streamline the synthesis of this compound and its derivatives. ucl.ac.uk

A study on the three-component reaction of this compound, aniline (B41778), and dibutyl phosphite (B83602) highlighted the critical role of the catalyst system. mdpi.com While the uncatalyzed reaction showed low conversion, the use of copper(I) chloride (CuCl) efficiently produced the desired α-aminophosphonates. mdpi.com

Table 2: Novel Catalytic Systems and Their Applications

| Catalyst System | Reaction Type | Product |

|---|---|---|

| AgOTf | One-pot reaction of 2-alkynylbenzaldoximes | 1-Alkylated Isoquinolines |

| 3D-Printed Pd/Cu Stirrer | Sonogashira Coupling | Enyne Compounds |

| CuCl | Three-component reaction | α-Aminophosphonates |

Uncovering New Reactivity Modes and Designing Unprecedented Synthetic Pathways

The unique arrangement of functional groups in this compound allows for the exploration of new reactivity modes and the design of novel synthetic pathways.

One area of investigation involves domino reactions, where a single synthetic operation triggers a cascade of bond-forming events. A silver-catalyzed domino approach has been used to synthesize 6-substituted indolo[1,2-a]quinolines from this compound and (2-aminophenyl)methanol. unimi.it

The compound also serves as a precursor for the synthesis of various heterocyclic and carbocyclic systems. For example, it can be used to prepare polyheterohalogenated naphthalenes through a benzannulation reaction. thieme-connect.com Additionally, its derivatives can undergo transition metal-catalyzed cycloisomerization to form complex aromatic systems. bham.ac.uk

Computational Chemistry Approaches to Understand Reaction Mechanisms and Electronic Structures

Computational chemistry provides invaluable insights into the mechanisms and electronic structures that govern the reactivity of this compound. Density Functional Theory (DFT) is a powerful tool for studying reaction pathways and transition states.

Computational studies have been employed to understand the mechanism of Schiff base formation from aromatic amines and aldehydes, a reaction relevant to derivatives of this compound. peerj.com These studies have revealed the role of solvent molecules and catalysts in stabilizing transition states. peerj.com

Furthermore, computational methods are used to investigate the stereochemistry of complex molecules derived from related structures. For example, the study of atropisomers with a C(sp²)–C(sp³) stereogenic axis has been aided by computational modeling to understand their conformational stability. frontiersin.org Such studies can guide the design of experiments to control the stereochemical outcome of reactions.

Rational Design and Synthesis of Next-Generation Functional Materials Based on the this compound Scaffold

The rigid, conjugated scaffold of this compound makes it an attractive building block for the rational design of novel functional materials. Its derivatives have potential applications in organic electronics, sensor technology, and as components of complex molecular architectures.

The tolyl-ethynyl-phenyl moiety is a key structural element in various polycyclic aromatic hydrocarbons (PAHs) and heterocyclic nanographenes. acs.org These materials often exhibit interesting photophysical and electronic properties. For instance, the Sonogashira coupling, a reaction used to synthesize the this compound scaffold, is also employed in the synthesis of larger, π-extended systems. frontiersin.org

The rational design of functional materials involves a deep understanding of structure-property relationships. By strategically modifying the this compound core, researchers can tune the electronic and optical properties of the resulting materials. For example, the introduction of heteroatoms or the extension of the conjugated system can lead to materials with tailored absorption and emission characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). acs.org The development of dendrimers and other complex architectures based on this scaffold also represents a promising avenue for creating materials with unique properties. nzdr.ru

Q & A

Q. What are the primary synthetic routes for 2-(p-Tolylethynyl)benzaldehyde, and how are yields optimized?

- Methodological Answer : The compound is typically synthesized via Sonogashira coupling between 2-iodobenzaldehyde and p-tolylethyne under palladium catalysis. Key parameters include:

- Catalyst system : Pd(PPh₃)₂Cl₂/CuI (1-5 mol%) in amine solvents (e.g., triethylamine).

- Temperature : 60–80°C for 4–12 hours.

- Yield optimization : Excess alkyne (1.2–1.5 eq) improves conversion, as seen in analogous protocols for benzofuran derivatives (85% yield under optimized conditions) .

Characterization is confirmed via NMR (e.g., δ 10.41 ppm for aldehyde proton) and mass spectrometry .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer :

- Column chromatography : Use silica gel with hexane/ethyl acetate (8:2 to 7:3) gradients.

- Recrystallization : Dissolve in hot ethanol and cool slowly to obtain crystalline solids.

- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) for high-purity isolation (>98%) .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : NMR (aldehyde proton at δ ~10.4 ppm, aromatic protons between δ 7.1–8.1 ppm) and NMR (carbonyl carbon at δ ~190 ppm) .

- Mass spectrometry : ESI-MS or GC-MS for molecular ion peak (e.g., [M+H]⁺ at m/z 285).

- X-ray crystallography : For unambiguous confirmation of stereochemistry and substituent positions .

Advanced Questions

Q. How do reaction conditions and catalysts influence selectivity in multicomponent reactions involving this compound?

- Methodological Answer : Catalyst systems critically determine product distribution. For example:

| Entry | Catalyst | Conditions | Major Product | Yield |

|---|---|---|---|---|

| 1 | None | 60°C, 4 hr | Product C (48%) | Low |

| 5 | CuSO₄·5H₂O | 60°C, 1 hr | Product 4 (68%) | Moderate |

| 9 | CuCl | 60°C, 1 hr | Product 4 (91%) | High |

- Key Insight : Copper catalysts enhance electrophilic alkyne activation, favoring cyclization pathways. Higher catalyst loading (5–10 mol%) and polar solvents (MeCN) improve selectivity for Product 4 .

Q. What kinetic and mechanistic insights govern the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Mechanism : The aldehyde group acts as an electron-withdrawing moiety, polarizing the alkyne for nucleophilic attack.

- Kinetic studies : Rate constants () for alkyne insertion follow pseudo-first-order kinetics. Activation energies () range 50–70 kJ/mol, depending on substituent electronic effects .

- DFT calculations : Predict transition states for alkyne coordination to Pd(0), with steric effects from the p-tolyl group lowering by 10–15% .

Q. How can environmental persistence and degradation pathways of this compound be studied?

- Methodological Answer :

- Analytical methods : GC-MS or LC-MS to monitor degradation products in soil/water matrices.

- Half-life estimation : Conduct photolysis (UV light, 254 nm) or hydrolysis (pH 3–11) studies.

- Bioaccumulation : Use log values (calculated ~3.2) to predict partitioning into lipid tissues .

Q. What strategies resolve contradictions in reported reaction outcomes for derivatives of this compound?

- Methodological Answer :

- Control experiments : Vary solvent polarity (e.g., DMF vs. THF) and catalyst systems (Pd vs. Cu).

- In-situ monitoring : Use IR spectroscopy to track aldehyde consumption rates.

- Literature cross-validation : Compare data from peer-reviewed journals (e.g., RSC, ACS) over commercial platforms to avoid bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.